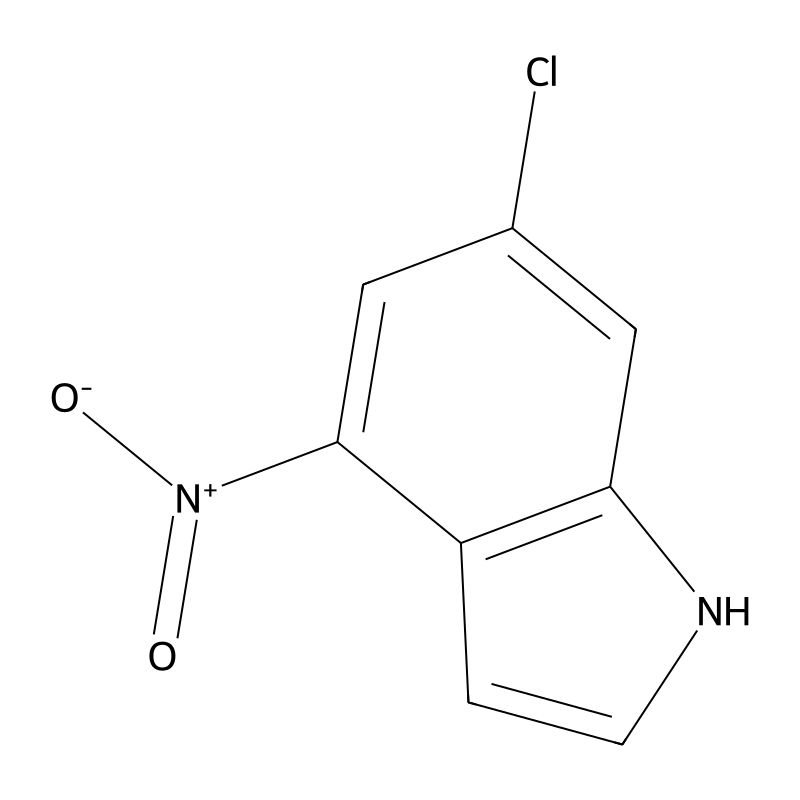

6-chloro-4-nitro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- The compounds were tested and compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

- Indole derivatives have also shown anti-inflammatory activity . Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .

- The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .

Antiviral Activity

Anti-inflammatory Activity

Anticancer Activity

6-Chloro-4-nitro-1H-indole is an organic compound characterized by the molecular formula and a molecular weight of approximately 196.59 g/mol. This compound features a chloro group and a nitro group attached to the indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of these functional groups significantly influences its chemical properties and biological activities. The compound has been assigned the CAS number 885519-50-6, and it is recognized for its potential applications in various fields, including medicinal chemistry and material science .

- Electrophilic Substitution: The aromatic system of the indole can undergo electrophilic substitution reactions, where the nitro group can act as a directing group, facilitating further substitutions at the 5-position or 7-position of the indole ring.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron filings in acidic conditions or catalytic hydrogenation.

- Nucleophilic Addition: The chloro group can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the introduction of various substituents .

The biological activity of 6-chloro-4-nitro-1H-indole has been explored in various studies. It exhibits potential as an inhibitor of certain enzymatic processes, particularly in relation to cancer research. For example, compounds with similar structures have shown promise as allosteric inhibitors of key metabolic enzymes like fructose-1,6-bisphosphatase, which is involved in gluconeogenesis. Additionally, some derivatives of indole compounds have demonstrated antimicrobial and anti-inflammatory properties .